molecular formula C4H5ClN2 B2851867 4-(Chloromethyl)-1H-pyrazole CAS No. 187097-22-9

4-(Chloromethyl)-1H-pyrazole

Cat. No. B2851867
CAS RN: 187097-22-9
M. Wt: 116.55
InChI Key: CSRWSPHRKUSDRE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it well-suited for use in a variety of laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been synthesized, offering a pathway for creating disubstituted pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
  • Chloromethylation of pyrazole rings has shown varying results depending on the substituents present, influencing the formation of chloromethyl derivatives (Rstakyan et al., 2015).

Pharmacological Exploration

  • Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes revealed significant antibacterial and DNA photocleavage activity, highlighting the potential of pyrazole derivatives in biomedical applications (Sharma et al., 2020).
  • The tuning of molecular/electronic structures in pyrazole-based compounds, including variants with chloromethyl groups, has implications for their use in pharmacological areas, especially in anticancer applications (Bustos et al., 2018).

Material Science and Corrosion Inhibition

  • Pyrazole derivatives, including those with chloromethyl groups, have shown over 90% anticorrosion activity on C38 steel in hydrochloric acid, indicating their potential as effective corrosion inhibitors (Ouali et al., 2013).
  • The annular tautomerism of NH-pyrazoles, potentially including chloromethyl derivatives, has been studied, revealing their structural dynamics which can be crucial in material science applications (Cornago et al., 2009).

Catalysis and Synthesis of Nanomaterials

  • Palladium(II) complexes of pyrazolated thio/selenoethers, potentially including chloromethyl pyrazoles, have shown efficiency in catalyzing Suzuki-Miyaura coupling reactions, and in the synthesis of palladium selenide nanoparticles (Sharma et al., 2013).

Antioxidant Properties

  • Pyrazole derivatives have exhibited antioxidant activities, suggesting their potential in therapeutic applications, particularly in managing oxidative stress-related disorders (Karrouchi et al., 2019).

properties

IUPAC Name

4-(chloromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWSPHRKUSDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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